REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH3:8])[CH:3]=[CH:4][C:5]([OH:7])=[O:6].CO.O1CCCC1>[Pd].C(O)C>[CH3:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
343 g
|
Type
|
reactant
|
Smiles
|
CC(C=CC(=O)O)(C)C
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.O1CCCC1
|
Name
|
3/1
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1240 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 10.5 hr under hydrogen atmosphere (1 atm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The 10 w/w % palladium on activated carbon was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
10.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 354 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH3:8])[CH:3]=[CH:4][C:5]([OH:7])=[O:6].CO.O1CCCC1>[Pd].C(O)C>[CH3:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
343 g
|
Type
|
reactant
|
Smiles
|
CC(C=CC(=O)O)(C)C
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.O1CCCC1
|
Name
|
3/1
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1240 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 10.5 hr under hydrogen atmosphere (1 atm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The 10 w/w % palladium on activated carbon was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
10.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 354 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |